molecular formula C30H24ClN5O4 B12501938 N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide

N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide

Cat. No.: B12501938
M. Wt: 554.0 g/mol
InChI Key: HKZFNQCSWUTLAY-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, a benzotriazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Benzotriazole Moiety: This step involves the reaction of an appropriate amine with sodium nitrite and an aromatic compound to form the benzotriazole ring.

    Coupling Reactions: The final step involves coupling the benzodioxole and benzotriazole intermediates with a chlorophenyl acetamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups in the benzotriazole moiety can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinone derivatives, while reduction of the nitro groups in the benzotriazole moiety would yield amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-METHYLPHENYL)ACETAMIDE: Similar structure but with a methyl group instead of a chlorine atom.

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-FLUOROPHENYL)ACETAMIDE: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C30H24ClN5O4

Molecular Weight

554.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C30H24ClN5O4/c31-22-12-10-21(11-13-22)29(30(38)32-23-14-15-26-27(16-23)40-19-39-26)35(17-20-6-2-1-3-7-20)28(37)18-36-25-9-5-4-8-24(25)33-34-36/h1-16,29H,17-19H2,(H,32,38)

InChI Key

HKZFNQCSWUTLAY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=C(C=C3)Cl)N(CC4=CC=CC=C4)C(=O)CN5C6=CC=CC=C6N=N5

Origin of Product

United States

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